molecular formula C7H8Cl2N2O2 B1486678 4-Chloro-2-hydrazinobenzoic acid hydrochloride CAS No. 64415-09-4

4-Chloro-2-hydrazinobenzoic acid hydrochloride

Cat. No.: B1486678
CAS No.: 64415-09-4
M. Wt: 223.05 g/mol
InChI Key: XDRADJMXOLIAHM-UHFFFAOYSA-N
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Description

4-Chloro-2-hydrazinobenzoic acid hydrochloride is a chemical compound with the molecular formula C7H7ClN2O2. It is a derivative of benzoic acid where a chlorine atom is attached to the fourth position and a hydrazine group is attached to the second position of the benzene ring. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-hydrazinobenzoic acid hydrochloride typically involves the chlorination of 2-hydrazinobenzoic acid. The reaction conditions include the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the chlorination of 2-hydrazinobenzoic acid. The process is optimized to ensure high yield and purity, with rigorous quality control measures in place to maintain consistency.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-hydrazinobenzoic acid hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Substituting agents such as halogens (e.g., chlorine, bromine) or alkyl halides are used under specific conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various halogenated derivatives.

Scientific Research Applications

4-Chloro-2-hydrazinobenzoic acid hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and organic compounds. Additionally, it serves as a reagent in biochemical assays and analytical chemistry techniques.

Mechanism of Action

The mechanism by which 4-Chloro-2-hydrazinobenzoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing biochemical processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Chloro-2-hydrazinobenzoic acid hydrochloride is similar to other hydrazinobenzoic acid derivatives, such as 4-hydrazinobenzoic acid and 2-hydrazinobenzoic acid. the presence of the chlorine atom at the fourth position makes it unique in terms of its reactivity and applications. Other similar compounds include:

  • 2-Hydrazinobenzoic acid

  • 4-Hydrazinobenzoic acid

  • 2,4,6-Trimethylphenylhydrazine hydrochloride

  • Phenylhydrazine

These compounds share structural similarities but differ in their functional groups and chemical properties, leading to diverse applications in various fields.

Properties

IUPAC Name

4-chloro-2-hydrazinylbenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2.ClH/c8-4-1-2-5(7(11)12)6(3-4)10-9;/h1-3,10H,9H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRADJMXOLIAHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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